molecular formula C12H16N2O B13905775 (4-Methylpiperazin-1-yl)-phenylmethanone CAS No. 7556-56-1

(4-Methylpiperazin-1-yl)-phenylmethanone

Cat. No.: B13905775
CAS No.: 7556-56-1
M. Wt: 204.27 g/mol
InChI Key: QRYWRVHZEBEZDQ-UHFFFAOYSA-N
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Description

1-benzoyl-4-methylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. 1-benzoyl-4-methylpiperazine is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzoyl-4-methylpiperazine can be synthesized through several methods. One common approach involves the benzoylation of piperazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 1-benzoyl-4-methylpiperazine often involves large-scale benzoylation reactions using optimized conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzoyl-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 1-benzoyl-4-methylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis .

Comparison with Similar Compounds

1-benzoyl-4-methylpiperazine can be compared with other piperazine derivatives, such as:

    1-benzylpiperazine (BZP): Known for its stimulant properties and use in recreational drugs.

    1-(3-chlorophenyl)piperazine (mCPP): Used in the synthesis of antidepressant drugs.

    1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often combined with BZP in recreational drugs

Uniqueness

1-benzoyl-4-methylpiperazine is unique due to its specific benzoyl and methyl substitutions, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .

Properties

CAS No.

7556-56-1

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-phenylmethanone

InChI

InChI=1S/C12H16N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

QRYWRVHZEBEZDQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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